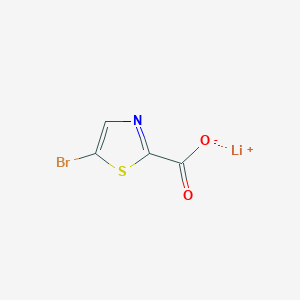
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate
Overview
Description
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate, commonly referred to as LiBThC, is a lithium-based compound with a wide range of applications in scientific research. LiBThC is a versatile reagent that can be used in a variety of chemical reactions, including synthesis and catalysis. The compound has been studied extensively for its potential to catalyze organic reactions and has been found to be highly effective in a number of different contexts. Additionally, LiBThC has been investigated for its potential applications in biochemistry and physiology, making it a valuable tool for researchers in a wide range of disciplines.
Scientific Research Applications
Synthesis and Reactions in Organic Chemistry
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate is involved in various synthetic and reaction pathways in organic chemistry. For instance, it is used in the synthesis of condensed thiophene ring systems, such as in the preparation of 5-methyl- and 5-chloro-3-benzo[b]thienyl-lithium, which can react with carbon dioxide to form corresponding carboxylic acids or with other reagents to yield various derivatives (Dickinson & Iddon, 1971). Similarly, metallation and bromine-lithium exchange reactions of polyhalogenothiazoles have been explored, leading to the formation of various substituted thiazoles (Athmani, Bruce, & Iddon, 1992).
Reactions with Cellulose and Other Polymers
In the realm of polymer chemistry, this compound is used in reactions with bromodeoxycellulose. This reaction occurs under homogeneous conditions in lithium bromide/N,N-dimethylacetamide, substituting more than 50% of bromine with thiols and yielding products with varying solubilities (Aoki, Furuhata, & Sakamoto, 1995).
Applications in Electrochemistry
The compound is relevant in electrochemical studies as well. For instance, its role in the synthesis and structural characterization of lithium carboxylate frameworks is crucial, with these frameworks demonstrating photoluminescence behavior dependent on the guest molecules (Aliev et al., 2014). Additionally, it is instrumental in the development of thin-film lithium and lithium-ion batteries, where its properties contribute to the creation of highly efficient energy storage devices (Bates, 2000).
Biological and Medicinal Research
In biological research, the compound has been synthesized and characterized for its potential cytotoxic activity in human HeLa cells, providing insights into its biological activity and potential medicinal applications (Corbi et al., 2008).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary greatly. Some derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they may interact with pathways related to these processes .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, inhibition of cell growth, and induction of apoptosis, among others .
Biochemical Analysis
Biochemical Properties
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate plays a significant role in biochemical reactions. The thiazole ring in its structure is known to interact with various enzymes and proteins. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antiviral activities . The lithium ion in the compound can influence the activity of enzymes such as glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes including glycogen metabolism and cell signaling . The bromine atom may also contribute to the compound’s reactivity and interaction with biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving GSK-3. By inhibiting GSK-3, the compound can modulate pathways related to cell proliferation, differentiation, and apoptosis . Additionally, the compound may affect gene expression and cellular metabolism, potentially leading to changes in the production of key metabolites and proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The lithium ion can inhibit GSK-3 by competing with magnesium ions, which are essential for the enzyme’s activity . This inhibition can lead to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway. The thiazole ring may also interact with other proteins and enzymes, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating cell signaling pathways and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes such as GSK-3, influencing metabolic flux and the levels of key metabolites . Additionally, the thiazole ring may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
properties
IUPAC Name |
lithium;5-bromo-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDYRFHYWBABX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrLiNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803594-42-4 | |
| Record name | lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






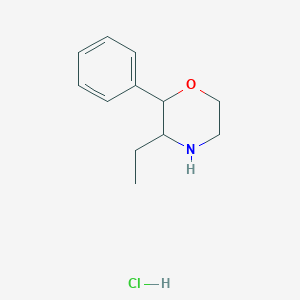
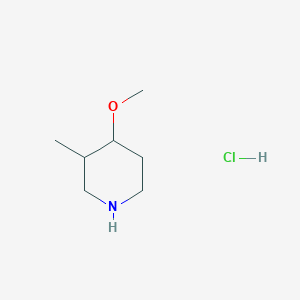

![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)

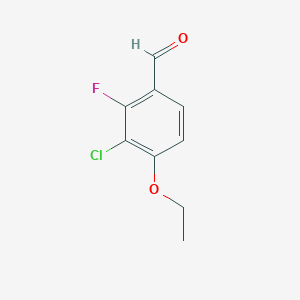
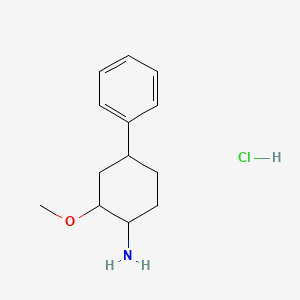

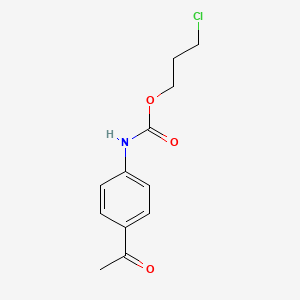
![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)
![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)